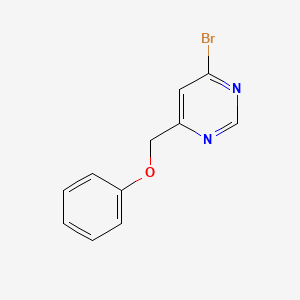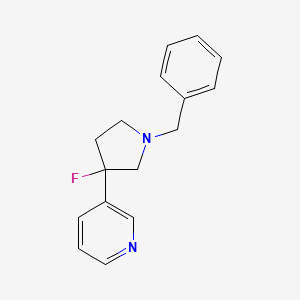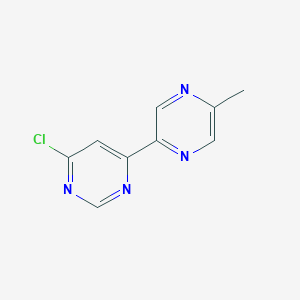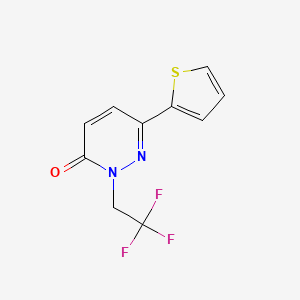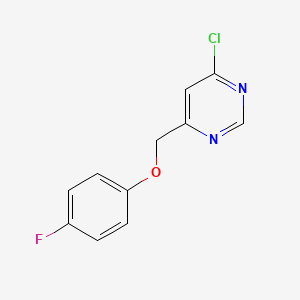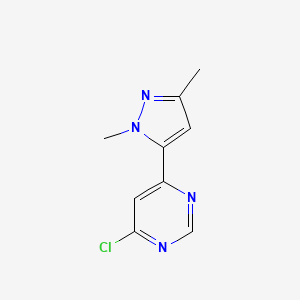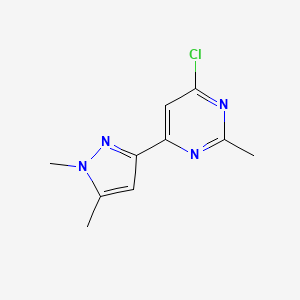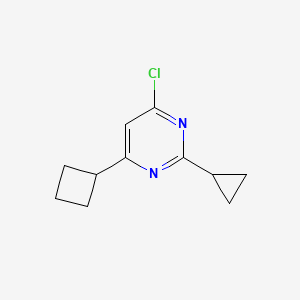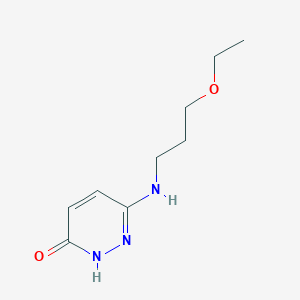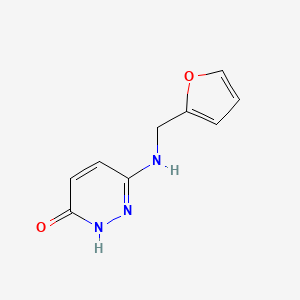
6-((Furan-2-ilmetil)amino)piridazin-3-ol
Descripción general
Descripción
The compound “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” is a derivative of pyridazin-3-one, which is a class of compounds that have been studied for their potential therapeutic value . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyridazin-3-one derivatives were synthesized and evaluated for their antidepressant effect . The synthesis of these compounds often involves the use of coupling reagents and microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” consists of a pyridazin-3-ol core with a furan-2-ylmethyl group attached to the nitrogen atom . The furan ring contributes to the three-dimensionality of the molecule .Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Actividad Antimicobacteriana y Antifúngica: Este compuesto ha sido sintetizado y evaluado por su potencial en el tratamiento de infecciones causadas por Mycobacterium tuberculosis, así como por sus propiedades antifúngicas contra patógenos como C. albicans y C. parapsilosis . El grupo furano, en particular, es un componente estructural clave que contribuye a la actividad biológica de la molécula.
Química Agrícola
Desarrollo de Herbicidas y Pesticidas: Los derivados de piridazinona, que incluyen el grupo furano-2-ilmetil, son conocidos por sus propiedades herbicidas y antialimentarias . Estos compuestos pueden utilizarse en el desarrollo de nuevos agroquímicos que ayudan a proteger los cultivos de plagas y malezas.
Ciencia de Materiales
Síntesis de Polímeros: Los derivados de furano son cruciales en la síntesis de varios polímeros. El grupo furano dentro de la estructura de 6-((Furan-2-ilmetil)amino)piridazin-3-ol puede utilizarse potencialmente para crear nuevos materiales poliméricos con propiedades únicas adecuadas para aplicaciones industriales .
Ciencia Ambiental
Degradación de Contaminantes: Los compuestos que contienen estructuras de furano se han estudiado por su papel en la degradación de contaminantes ambientales. La reactividad del anillo de furano lo convierte en un candidato para el desarrollo de métodos para descomponer productos químicos nocivos en el medio ambiente .
Bioquímica
Inhibición Enzimática: Se sabe que el sistema de anillo de piridazinona interactúa con varias enzimas, potencialmente inhibiendo su actividad. Esta interacción puede explotarse en la investigación bioquímica para estudiar los mecanismos enzimáticos o desarrollar inhibidores enzimáticos para uso terapéutico .
Ingeniería Química
Catálisis: El grupo furano es un bloque de construcción versátil en catálisis. Puede transformarse en valiosos compuestos de amina a través de mecanismos de aminación reductiva o aminación por préstamo de hidrógeno, que son reacciones importantes en la síntesis química y la ingeniería .
Direcciones Futuras
The future directions for the study of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” and similar compounds could involve further exploration of their potential therapeutic value. For instance, there is interest in the potential of pyridazin-3-one derivatives for the management of mental depression . Additionally, the use of furan platform chemicals derived from biomass represents a promising direction for the chemical industry .
Mecanismo De Acción
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, compounds with a pyridazinone structure have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Análisis Bioquímico
Biochemical Properties
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrazones, enabling efficient synthesis of biologically important pyridazines . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.
Molecular Mechanism
The molecular mechanism of action of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Dosage Effects in Animal Models
The effects of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Metabolic Pathways
6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of pyridazines, thereby affecting the levels of these metabolites in cells . Additionally, it can influence the activity of enzymes involved in other metabolic pathways, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For instance, it can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can help stabilize the compound and facilitate its distribution within tissues.
Subcellular Localization
The subcellular localization of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNFFCHGRUPEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


